(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
(1R)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMLDYIMODAIBA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1[C@@H](C)O)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol typically involves several steps. One common method includes the coupling of a bipyrimidine derivative with an appropriate chiral alcohol under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process . The reaction conditions often involve specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The bipyrimidine core can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
The compound (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has been studied for its potential as an antimicrobial agent . Research indicates that compounds derived from bipyrimidines exhibit activity against a range of pathogens, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Activity
A study investigated various bipyrimidine derivatives, including this compound, for their ability to inhibit bacterial growth. The results showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound in antibiotic development.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 |
| This compound | Escherichia coli | 30 |
Cancer Research
Bipyrimidine derivatives have been explored for their anticancer properties. The unique structure of this compound allows it to interact with DNA and inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the inhibition of key enzymes involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Inhibition of topoisomerase II |
Neuropharmacology
Research has also indicated that bipyrimidine derivatives could play a role in neuropharmacology, particularly in the treatment of neurodegenerative diseases like Alzheimer’s.
Case Study: Neuroprotective Effects
A recent study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results showed that it significantly reduced markers of oxidative stress in neuronal cell cultures.
| Treatment Group | Oxidative Stress Marker Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 45 |
Mechanism of Action
The mechanism of action of ®-1-(4-Methyl-[2,2’-bipyrimidin]-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure and Functional Groups
The structural uniqueness of the target compound lies in its bipyrimidin core, which contrasts with the bipyridine core of 4-(Aminomethyl)-[2,2'-bipyridin]-5-ol and the monocyclic phenyl backbone of 1-(4-hydroxyphenyl)ethan-1-ol. Key differences include:
- Electronic Effects : Bipyrimidins are more electron-deficient due to additional nitrogen atoms, enhancing their ability to participate in π-π stacking and hydrogen bonding compared to bipyridines .
- Substituent Impact: The 4-methyl group on the bipyrimidin increases lipophilicity, while the 5-ethanol moiety introduces a polar hydroxyl group.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The bipyrimidin core’s electron-deficient nature may reduce aqueous solubility compared to bipyridines. The 4-methyl group further enhances lipophilicity, whereas the 5-ethanol moiety introduces moderate polarity .
Research Findings and Limitations
- Biocatalytic Efficiency : demonstrates that substituent position (e.g., 2′-, 3′-, or 4′-hydroxy) significantly impacts conversion rates in biocatalysis. The 4-methyl group in the target compound may sterically hinder enzyme access, necessitating optimized reaction conditions .
- Electronic Properties : Bipyrimidins’ electron deficiency could make the target compound more reactive in cross-coupling reactions compared to bipyridines .
Biological Activity
(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bipyrimidine moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant studies.
- Molecular Formula : C11H14N4
- Molecular Weight : 202.26 g/mol
- CAS Number : 20225-24-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures exhibit diverse mechanisms such as:
- Inhibition of Enzymatic Activity : Some bipyrimidine derivatives have been shown to inhibit DNA gyrase and other ATPases, which are crucial for bacterial survival and proliferation .
- Antitumor Activity : Analogous compounds have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that this compound may possess similar properties .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
| Study Reference | Biological Activity | IC50 (μM) | Cell Lines Tested |
|---|---|---|---|
| Antitumor | 25.1 | HCT116, MCF-7 | |
| Antichlamydial | 3 | C. trachomatis | |
| Cellular Activity | 0.78 | MLL-AF9 |
Case Studies
- Antitumor Efficacy : A study reported that derivatives similar to this compound exhibited potent antitumor activity across several cancer cell lines, including breast and colon cancers. The compound's GI50 values ranged from 15.1 to 28.7 μM across different cell types .
- Antichlamydial Properties : Another investigation highlighted the compound's ability to impair the growth of Chlamydia trachomatis without affecting host cell viability. The results showed superior activity compared to conventional antibiotics like spectinomycin .
Q & A
Q. What are the established synthetic routes for (R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives can be functionalized using hydroxymethylation under basic conditions (e.g., sodium hydroxide with formaldehyde) . A related procedure for a pyrimidinyl ethanol derivative involves refluxing 4-chloro-6-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol in anhydrous ethanol under argon for 24 hours, followed by purification via column chromatography (n-pentane:ethyl acetate = 2:3) . Optimization includes adjusting molar ratios (e.g., 1:3 substrate-to-reagent ratio), temperature (reflux at ~78°C), and solvent polarity to improve yield (>90% in some cases).
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Purification Method | Yield |
|---|---|---|---|
| Hydroxymethylation | Formaldehyde, NaOH, 60°C | Recrystallization | 65–75% |
| Substitution | 2-Methylaminoethanol, ethanol, reflux | Column chromatography | >90% |
Q. How is the stereochemical purity of the (R)-enantiomer verified during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiomeric excess. For instance, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers. Polarimetric analysis (specific rotation) should align with literature values for the (R)-configuration. Intermediate purification via chiral column chromatography (e.g., using n-hexane/isopropanol) is critical to isolate the desired enantiomer .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substituents on the bipyrimidine core (e.g., methyl groups at δ ~2.3 ppm, hydroxyl protons at δ ~1.5–2.0 ppm).
- X-ray Crystallography : Resolves stereochemistry and confirms crystal packing (e.g., C–C bond lengths ~1.50 Å, R-factor <0.04) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 259.12).
Advanced Research Questions
Q. How does the stereochemistry at the chiral center influence biological activity or binding to target enzymes?
- Methodological Answer : The (R)-configuration may enhance binding affinity due to spatial compatibility with enzyme active sites. For example, molecular docking studies can compare enantiomer interactions with targets like kinases or oxidoreductases. Competitive inhibition assays (IC measurements) using racemic vs. enantiopure samples quantify activity differences. For bipyrimidine derivatives, (R)-enantiomers often show 3–5-fold higher potency in antimicrobial assays .
Q. How can researchers resolve contradictions in stability data under varying pH or temperature conditions?
- Methodological Answer : Stability studies should include:
- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–60°C, monitoring degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability).
- pH-Rate Profiling : Identify degradation pathways (e.g., hydrolysis at pH <3 or >10).
Note : Organic degradation during prolonged experiments (~9 hours) can skew results; stabilize samples with continuous cooling (4°C) .
Q. What computational strategies predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like oxidation or nucleophilic substitution. Solvent effects are simulated using the Polarizable Continuum Model (PCM). For example, Fukui indices identify nucleophilic/electrophilic sites on the bipyrimidine ring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Meta-Analysis : Compare IC values from multiple studies, adjusting for variables like solvent (DMSO vs. ethanol) .
- Validate Purity : Impurities >2% (e.g., by HPLC) can artificially inflate/deflate activity; repurify samples before testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
